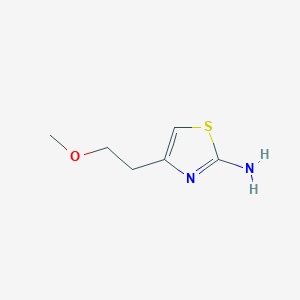

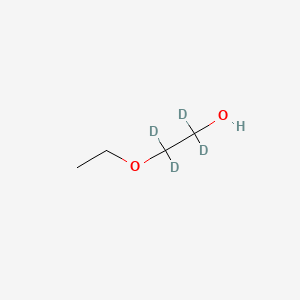

![molecular formula C12H21NO2 B12310908 Tert-butyl octahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B12310908.png)

Tert-butyl octahydrocyclopenta[c]pyrrole-3a-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

tert-ブチルオクタヒドロシクロペンタ[c]ピロール-3a-カルボン酸エステルは、ピロール環にシクロペンタン環が縮合した複雑な構造を持つ化学化合物です。

製法

合成経路と反応条件

tert-ブチルオクタヒドロシクロペンタ[c]ピロール-3a-カルボン酸エステルの合成は、一般的に、安価なKMnO4を媒介とする酸化開裂を鍵段階として、イソインドールをジカルボン酸に変換する反応を伴います 。このプロセスは、効率性が高く、費用対効果に優れ、スケーラブルであるため、工業生産に適しています。

工業生産方法

この化合物の工業生産方法は、収率と費用対効果の最適化に焦点を当てています。 KMnO4を媒介とする酸化開裂は、その効率性とスケーラビリティのために、一般的なアプローチです 。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl octahydrocyclopenta[c]pyrrole-3a-carboxylate typically involves the transformation of isoindole to diacid using an inexpensive KMnO4-mediated oxidative cleavage as a key step . This process is highly efficient, cost-effective, and scalable, making it suitable for industrial production.

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and cost-effectiveness. The use of KMnO4-mediated oxidative cleavage is a common approach due to its efficiency and scalability .

化学反応の分析

反応の種類

tert-ブチルオクタヒドロシクロペンタ[c]ピロール-3a-カルボン酸エステルは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、KMnO4などの試薬を用いて酸化することができます。

還元: 一般的な還元剤を用いて還元反応を行うことができます。

置換: この化合物は、特にピロール環において置換反応を起こす可能性があります。

一般的な試薬と条件

還元: 一般的な還元剤には、水素ガスと金属触媒が含まれます。

置換: 置換反応には、多くの場合、ハロゲン化剤または求核剤が関与します。

生成される主な生成物

これらの反応から生成される主な生成物は、使用する特定の条件と試薬によって異なります。 例えば、KMnO4による酸化開裂は、ジカルボン酸の生成をもたらします .

科学的研究の応用

tert-ブチルオクタヒドロシクロペンタ[c]ピロール-3a-カルボン酸エステルは、次のような科学研究において幅広い用途があります。

化学: さまざまな有機化合物の合成における中間体として使用されます。

生物学: 潜在的な生物活性とその生体分子との相互作用について研究されています。

医学: 潜在的な治療効果と、創薬のためのビルディングブロックとして調査されています。

工業: 特殊化学品や材料の生産に使用されています.

作用機序

tert-ブチルオクタヒドロシクロペンタ[c]ピロール-3a-カルボン酸エステルの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物の効果は、さまざまな化学反応を起こす能力によって媒介されており、その構造と機能を変化させる可能性があります。 関与する正確な分子標的と経路はまだ調査中であり、特定の用途によって異なる可能性があります .

類似化合物の比較

類似化合物

- tert-ブチル(3aS,6aR)-オクタヒドロシクロペンタ[c]ピロール-3a-カルボン酸エステル

- tert-ブチル3a-(ヒドロキシメチル)-オクタヒドロシクロペンタ[c]ピロール-2-カルボン酸エステル

独自性

tert-ブチルオクタヒドロシクロペンタ[c]ピロール-3a-カルボン酸エステルは、縮合したシクロペンタン環とピロール環を含む、その特定の構造的特徴のためにユニークです。 このユニークな構造は、さまざまな科学的および産業的用途にとって貴重な、独特の化学的性質と反応性を付与します .

類似化合物との比較

Similar Compounds

- Tert-butyl (3aS,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate

- Tert-butyl 3a-(hydroxymethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate

Uniqueness

Tert-butyl octahydrocyclopenta[c]pyrrole-3a-carboxylate is unique due to its specific structural features, which include a fused cyclopentane and pyrrole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .

特性

分子式 |

C12H21NO2 |

|---|---|

分子量 |

211.30 g/mol |

IUPAC名 |

tert-butyl 2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylate |

InChI |

InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)12-6-4-5-9(12)7-13-8-12/h9,13H,4-8H2,1-3H3 |

InChIキー |

ZOMNYTOUFQZSDZ-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)C12CCCC1CNC2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

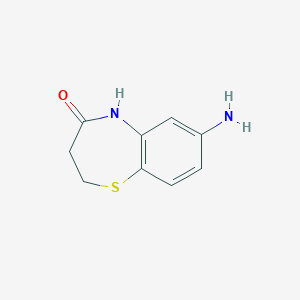

![2-Amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)trisulfanyl]-3-methylbutanoic acid](/img/structure/B12310837.png)

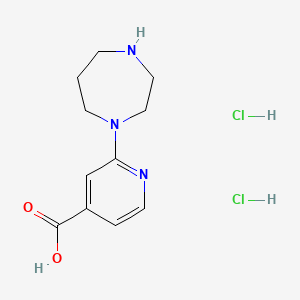

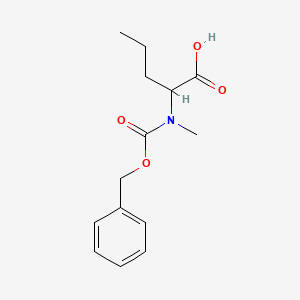

![2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]acetic acid](/img/structure/B12310870.png)

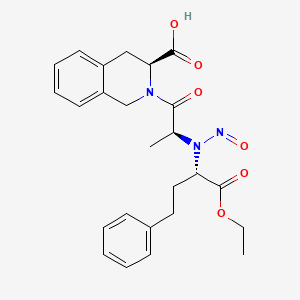

![rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis](/img/structure/B12310876.png)

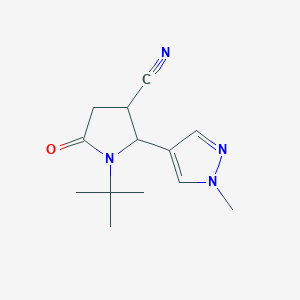

![rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans](/img/structure/B12310898.png)

![rac-benzyl (3aR,6aS)-3a-[(chlorosulfonyl)methyl]-octahydrocyclopenta[b]pyrrole-1-carboxylate, cis](/img/structure/B12310900.png)

![3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,6-dihydrofuro[3,4-g][1]benzofuran]-8'-one](/img/structure/B12310914.png)